

A Comparative Spectroscopic Analysis of 3,5-Dimethoxybenzaldehyde and Its Isomers

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Compound of Interest

Compound Name: 3,5-Dimethoxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3,5-dimethoxybenzaldehyde** and its common isomers: 2,3-, 2,4-, 2,5-, and 3,4-dimethoxybenzaldehyde. Understanding the unique spectral characteristics of these isomers is crucial for their unambiguous identification in various research and development settings, including pharmaceutical synthesis and quality control. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, organized for straightforward comparison. Detailed experimental protocols and a logical workflow for isomer differentiation are also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,5-dimethoxybenzaldehyde** and its isomers. These values are compiled from various spectral databases and literature sources.

¹H NMR Spectral Data (Chemical Shift δ in ppm)

Compound	Aldehyde Proton (s)	Aromatic Protons (m)	Methoxy Protons (s)	Solvent
3,5-Dimethoxybenzaldehyde	9.86	6.99 (d, J=2.3 Hz, 2H), 6.72 (t, J=2.3 Hz, 1H)	3.84	CDCl ₃
2,3-Dimethoxybenzaldehyde	10.43	7.40 (dd, J=7.7, 1.6 Hz, 1H), 7.15 (t, J=7.9 Hz, 1H), 7.10 (dd, J=8.0, 1.5 Hz, 1H)	3.99, 3.91	CDCl ₃
2,4-Dimethoxybenzaldehyde	10.33	7.83 (d, J=8.6 Hz, 1H), 6.53 (dd, J=8.6, 2.3 Hz, 1H), 6.45 (d, J=2.3 Hz, 1H)	3.92, 3.88	CDCl ₃
2,5-Dimethoxybenzaldehyde	10.45	7.35 (d, J=3.1 Hz, 1H), 7.10 (dd, J=8.9, 3.1 Hz, 1H), 6.95 (d, J=8.9 Hz, 1H)	3.89, 3.82	CDCl ₃
3,4-Dimethoxybenzaldehyde	9.83	7.43 (dd, J=8.2, 1.9 Hz, 1H), 7.41 (d, J=1.9 Hz, 1H), 6.97 (d, J=8.2 Hz, 1H)	3.95, 3.94	CDCl ₃

¹³C NMR Spectral Data (Chemical Shift δ in ppm)

Compound	C=O	Aromatic C-O	Aromatic C-H	Aromatic C-CHO	Methoxy C	Solvent
3,5-Dimethoxy benzaldehyde[1]	191.8	161.2	108.5, 107.9	138.5	55.7	CDCl ₃
2,3-Dimethoxy benzaldehyde[2]	189.4	153.2, 148.9	124.5, 119.3, 115.6	127.9	62.2, 56.0	CDCl ₃
2,4-Dimethoxy benzaldehyde	189.9	165.1, 162.9	128.8, 100.1, 98.2	120.2	55.9, 55.7	CDCl ₃
2,5-Dimethoxy benzaldehyde[3]	189.8	154.1, 153.8	124.8, 114.1, 112.8	124.8	56.2, 55.9	CDCl ₃
3,4-Dimethoxy benzaldehyde	190.9	154.2, 149.5	127.0, 110.8, 109.5	130.0	56.2, 56.1	CDCl ₃

IR Spectral Data (Key Absorptions in cm⁻¹)

Compound	$\nu(\text{C=O})$	$\nu(\text{C-H, aldehyde})$	$\nu(\text{C-O, aromatic ether})$	$\nu(\text{C-H, aromatic})$
3,5-Dimethoxybenzaldehyde	~1700	~2830, ~2730	~1205, ~1065	~3070
2,3-Dimethoxybenzaldehyde[4]	~1685	~2840, ~2740	~1265, ~1045	~3070
2,4-Dimethoxybenzaldehyde[5]	~1670	~2840, ~2740	~1270, ~1025	~3070
2,5-Dimethoxybenzaldehyde[6]	~1680	~2835, ~2735	~1225, ~1045	~3080
3,4-Dimethoxybenzaldehyde[7][8]	~1680	~2820, ~2720	~1270, ~1020	~3070

Mass Spectrometry Data (Key Fragments m/z)

All isomers have a molecular weight of 166.17 g/mol . The fragmentation patterns under Electron Ionization (EI) can aid in their differentiation.

Compound	Molecular Ion [M] ⁺	[M-H] ⁺	[M-CH ₃] ⁺	[M-CHO] ⁺	Other Key Fragments
3,5-Dimethoxybenzaldehyde	166	165	151	137	135, 107, 77
2,3-Dimethoxybenzaldehyde[9]	166	165	151	137	135, 107, 92, 77
2,4-Dimethoxybenzaldehyde	166	165	151	137	135, 122, 107, 77
2,5-Dimethoxybenzaldehyde	166	165	151	137	135, 122, 107, 79
3,4-Dimethoxybenzaldehyde[10]	166	165	151	137	138, 123, 107, 79

UV-Vis Spectral Data (λ_{max} in nm)

Compound	λ_{max} 1	λ_{max} 2	Solvent
3,5-Dimethoxybenzaldehyde	254	296	Ethanol
2,3-Dimethoxybenzaldehyde	258	315	Ethanol
2,4-Dimethoxybenzaldehyde	231	276	Methanol
2,5-Dimethoxybenzaldehyde ^[11]	253	328	Methanol
3,4-Dimethoxybenzaldehyde	231	279	Ethanol

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. Specific parameters may vary depending on the instrumentation and experimental objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the dimethoxybenzaldehyde isomer was dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra were acquired on a 300, 400, or 500 MHz NMR spectrometer.
- **¹H NMR Acquisition:** Standard proton spectra were acquired with a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

- **^{13}C NMR Acquisition:** Proton-decoupled ^{13}C NMR spectra were acquired with a 45° or 90° pulse, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically several hundred to thousands) to compensate for the low natural abundance of ^{13}C .
- **Data Processing:** The free induction decay (FID) was Fourier transformed, phase corrected, and baseline corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet:** A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - **Thin Film:** For low melting point solids or oils, a drop of the sample was placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Instrumentation:** IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:** The spectrum was typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and subtracted from the sample spectrum.
- **Data Processing:** The resulting transmittance or absorbance spectrum was analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Instrumentation:** A mass spectrometer equipped with an Electron Ionization (EI) source was used.

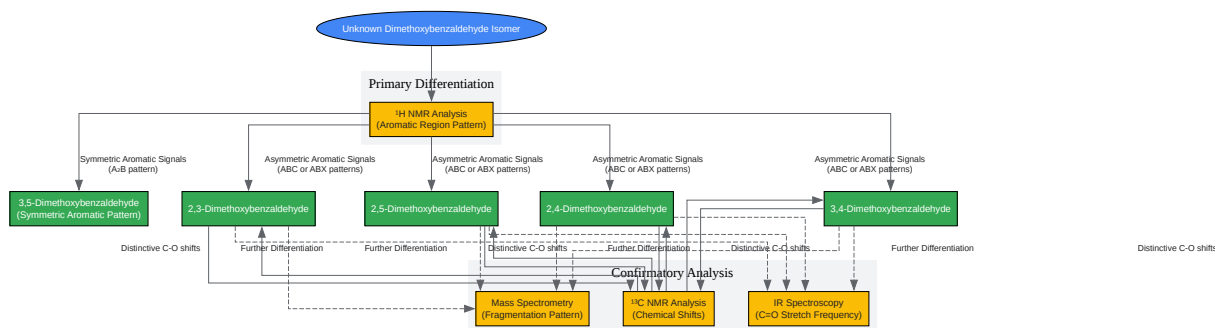
- **Ionization:** In the EI source, the sample was bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).
- **Detection:** The abundance of each ion was measured by a detector, generating a mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of the sample was prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer was used.
- **Acquisition:** The absorbance of the sample was measured over a wavelength range of approximately 200-400 nm. A baseline spectrum of the solvent-filled cuvette was recorded and subtracted from the sample spectrum.
- **Data Analysis:** The wavelengths of maximum absorbance (λ_{max}) were identified from the resulting spectrum.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of the five dimethoxybenzaldehyde isomers based on their distinct spectroscopic features.



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Caption: Workflow for isomer differentiation.

This comprehensive guide provides a valuable resource for researchers and professionals working with dimethoxybenzaldehyde isomers. The tabulated data allows for quick comparison, while the detailed protocols offer guidance for experimental work. The logical workflow provides a systematic approach to isomer identification using standard spectroscopic techniques.

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